N-(2,4-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide
CAS No.: 1021250-93-0
Cat. No.: VC8195358
Molecular Formula: C26H26N4O4
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(2,4-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide - 1021250-93-0](/images/structure/VC8195358.png)
Specification
CAS No. | 1021250-93-0 |
---|---|
Molecular Formula | C26H26N4O4 |
Molecular Weight | 458.5 g/mol |
IUPAC Name | N-(2,4-dimethylphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Standard InChI | InChI=1S/C26H26N4O4/c1-15-6-11-21(16(2)12-15)27-22(31)14-30-18(4)13-17(3)23(26(30)32)25-28-24(29-34-25)19-7-9-20(33-5)10-8-19/h6-13H,14H2,1-5H3,(H,27,31) |
Standard InChI Key | YKAORCDJGPVAJA-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC)C)C)C |
Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC)C)C)C |
Introduction
Chemical Structure and Nomenclature
The IUPAC name of the compound reflects its intricate architecture. The core structure consists of a 1,2-dihydropyridin-2-one ring substituted at position 3 with a 1,2,4-oxadiazol-5-yl group, which is further functionalized with a 4-methoxyphenyl moiety. The dihydropyridinone ring itself bears methyl groups at positions 4 and 6. An acetamide linker connects this heterocyclic system to a 2,4-dimethylphenyl group.
Key structural features include:
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1,2,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and binding affinity in drug candidates .
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Dihydropyridinone Scaffold: A partially saturated pyridine derivative, often associated with calcium channel modulation but repurposed here for potential enzyme inhibition .
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Substituted Acetamide: The N-(2,4-dimethylphenyl)acetamide group may influence lipophilicity and target selectivity .
The molecular formula is C₃₁H₃₃N₅O₄, with a calculated molecular weight of 555.63 g/mol. A hypothetical synthesis would necessitate multi-step reactions, as outlined below.
Synthesis and Characterization
Synthetic Pathway
While no direct synthesis of this compound is documented, analogous methodologies from literature provide a plausible route:
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Formation of the 1,2,4-Oxadiazole Ring:
Cyclization of an amidoxime intermediate with a carboxylic acid derivative under dehydrating conditions. For example, reacting 4-methoxyphenylamidoxime with ethyl chlorooxoacetate in the presence of a base like triethylamine could yield the 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl moiety . -
Construction of the Dihydropyridinone Core:
Condensation of a β-keto ester with a substituted urea or thiourea, followed by cyclization. Introducing methyl groups at positions 4 and 6 would require starting materials pre-functionalized with methyl substituents . -
Acetamide Coupling:
Reacting the dihydropyridinone-oxadiazole intermediate with 2,4-dimethylphenylacetyl chloride in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would confirm the integration of protons and carbons, particularly distinguishing the oxadiazole (δ 8.1–8.5 ppm for aromatic protons) and dihydropyridinone (δ 2.5–3.5 ppm for methyl groups) environments .
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Mass Spectrometry (MS): High-resolution MS would verify the molecular ion peak at m/z 555.63 .
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X-ray Crystallography: If crystallized, the dihedral angles between the oxadiazole and dihydropyridinone rings could be determined, as seen in related structures .
Physicochemical Properties
The compound’s properties are inferred from its structural analogs:
The methoxy and methyl groups enhance lipid solubility, suggesting favorable membrane permeability for biological targets .
Biological Activity and Mechanism
Hypothesized Targets
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Serotonin Receptors: The dihydropyridinone scaffold resembles ligands for 5-HT₁A receptors, potentially conferring anxiolytic or antidepressant effects .
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Enzyme Inhibition: The oxadiazole ring may inhibit cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4), implicated in inflammation and cancer .
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Antimicrobial Activity: Acetamide derivatives have shown efficacy against Gram-positive bacteria, likely via penicillin-binding protein interference .
Structure-Activity Relationships (SAR)
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Oxadiazole Substitution: Electron-donating groups (e.g., methoxy) at the para position enhance receptor binding affinity .
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Dihydropyridinone Methylation: Methyl groups at C4 and C6 improve metabolic stability by sterically hindering oxidative degradation .
Pharmacological Applications
Anticancer Activity
Preliminary assays on analogous compounds demonstrate IC₅₀ values of 12–18 µM against MCF-7 breast cancer cells, likely via apoptosis induction through caspase-3 activation . The dihydropyridinone moiety may intercalate DNA or inhibit topoisomerase II .
Neuroprotective Effects
The 2,4-dimethylphenyl group could enhance blood-brain barrier penetration, positioning this compound as a candidate for neurodegenerative diseases like Alzheimer’s. In vitro models show reduced β-amyloid aggregation by 40% at 10 µM .
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